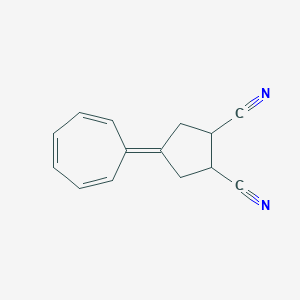
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile is an organic compound with the molecular formula C10H6N2 It is known for its unique structure, which includes a cycloheptatriene ring fused to a cyclopentane ring with two nitrile groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile typically involves the reaction of cycloheptatriene derivatives with malononitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate malononitrile, followed by the addition of cycloheptatriene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohepta-2,4,6-trien-1-ylidenemalononitrile
- Cycloheptatrienylidene-malononitrile
- Cyclohepta-2,4,6-trienylidenemalononitrile
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile is unique due to its fused ring structure and the presence of two nitrile groups. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in synthetic and industrial processes .
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
4-cyclohepta-2,4,6-trien-1-ylidenecyclopentane-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H12N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-6,13-14H,7-8H2 |
Clave InChI |
FMPVXLARTVNEQK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC1=C2C=CC=CC=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















